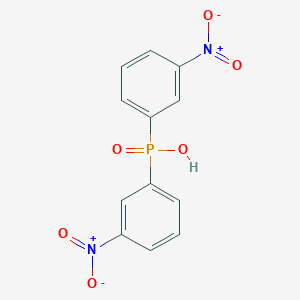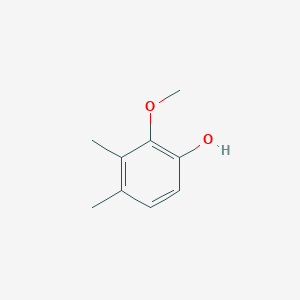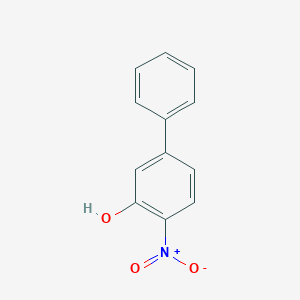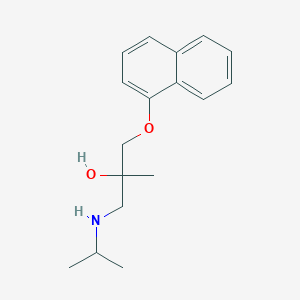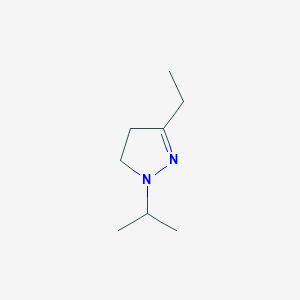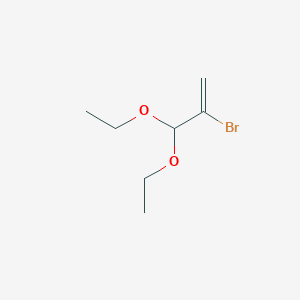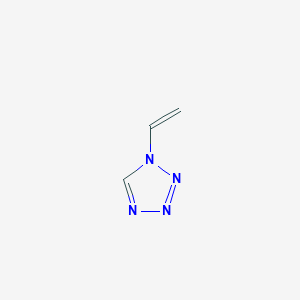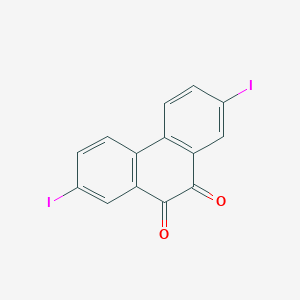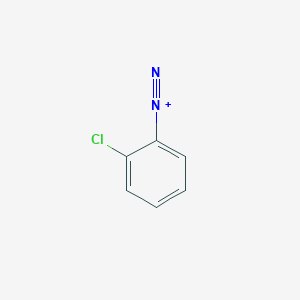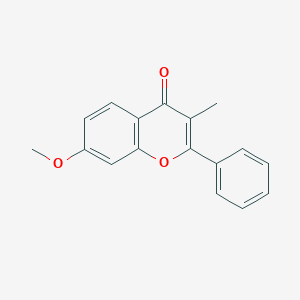
7-Methoxy-3-methyl-2-phenylchromen-4-one
Overview
Description
7-Methoxy-3-methyl-2-phenylchromen-4-one is a chemical compound that belongs to the flavone family. It is also known as isobaicalein and is found in many plants, including Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound has gained attention in recent years due to its potential therapeutic effects on various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 7-Methoxy-3-methyl-2-phenylchromen-4-one involves multiple pathways. In cancer cells, it inhibits the activity of several proteins involved in cancer cell survival and growth, such as AKT, ERK, and NF-κB. It also induces apoptosis by activating caspase proteins. In inflammation, it reduces the production of inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, by inhibiting the activity of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical And Physiological Effects
7-Methoxy-3-methyl-2-phenylchromen-4-one has been found to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the efficacy of chemotherapy drugs. In inflammation, it reduces the production of inflammatory cytokines and enzymes, and inhibits the activation of immune cells. In neurodegenerative disorders, it protects neurons from oxidative stress and improves cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Methoxy-3-methyl-2-phenylchromen-4-one in lab experiments include its potential therapeutic effects on various diseases, its availability through chemical synthesis or natural extraction, and its relatively low toxicity. However, its limitations include its poor solubility in water, its instability under acidic conditions, and its potential interaction with other compounds in biological systems.
Future Directions
There are several future directions for the research on 7-Methoxy-3-methyl-2-phenylchromen-4-one. In cancer research, further studies are needed to determine the optimal dosage and combination with other chemotherapy drugs. In inflammation research, further studies are needed to investigate its effects on chronic inflammation and autoimmune diseases. In neurodegenerative disorder research, further studies are needed to determine its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of 7-Methoxy-3-methyl-2-phenylchromen-4-one can be achieved through several methods, including chemical synthesis and natural extraction. Chemical synthesis involves the reaction of 3-methylflavone with phenylboronic acid and methoxyboronic acid in the presence of a palladium catalyst. Natural extraction involves the isolation of the compound from plants that contain it, such as Scutellaria baicalensis.
Scientific Research Applications
Research has shown that 7-Methoxy-3-methyl-2-phenylchromen-4-one has potential therapeutic effects on various diseases. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-16(18)14-9-8-13(19-2)10-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVWGKOFNFYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292139 | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methyl-2-phenylchromen-4-one | |
CAS RN |
18651-16-6 | |
| Record name | NSC80479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



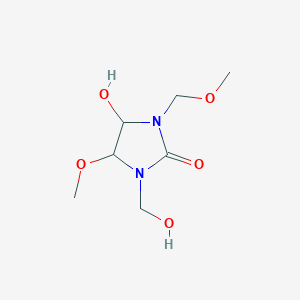
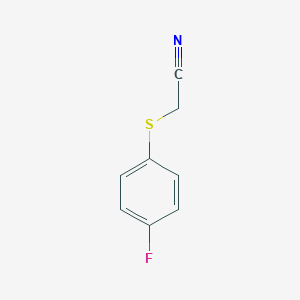
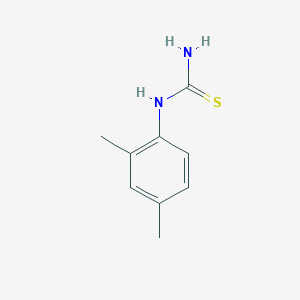
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

